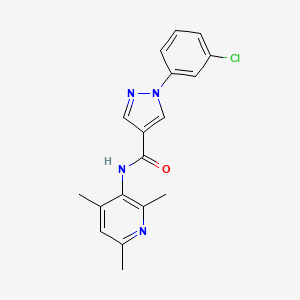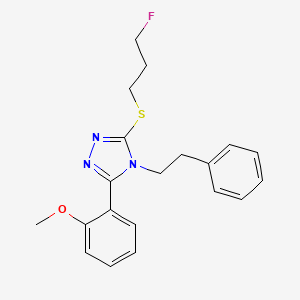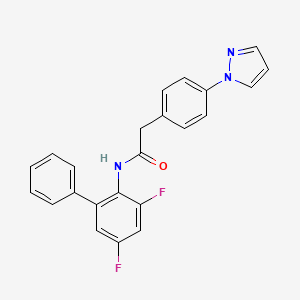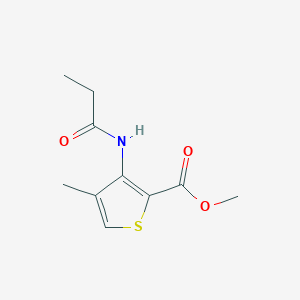![molecular formula C18H23N3O3 B7662933 methyl 5-[3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoylamino]-2-methylbenzoate](/img/structure/B7662933.png)
methyl 5-[3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoylamino]-2-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-[3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoylamino]-2-methylbenzoate, commonly known as DMF, is a synthetic compound that has gained significant attention in the scientific community due to its diverse range of applications. DMF is a pyrazole-based compound that has been synthesized using a variety of methods. In
Scientific Research Applications
DMF has been extensively studied for its potential applications in various scientific fields. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. DMF has also been investigated for its potential use in treating multiple sclerosis, Alzheimer's disease, and Parkinson's disease. Additionally, DMF has been found to have antitumor activity and has been studied for its potential use in cancer treatment.
Mechanism of Action
The mechanism of action of DMF is not fully understood, but it is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of genes involved in antioxidant and anti-inflammatory responses. DMF has been shown to activate the Nrf2 pathway, leading to the upregulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
DMF has been shown to have a variety of biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, as well as improve mitochondrial function. DMF has also been shown to increase the expression of neurotrophic factors, which promote the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DMF in lab experiments is its versatility. DMF has been shown to have a wide range of applications, making it useful for studying various scientific phenomena. Additionally, DMF is relatively easy to synthesize, making it readily available for use in experiments. However, DMF does have some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are many potential future directions for the study of DMF. One area of interest is the use of DMF in the treatment of neurodegenerative diseases, such as Parkinson's and Alzheimer's. Additionally, DMF may have potential applications in the treatment of cancer, as well as in the prevention of age-related diseases. Further studies are needed to fully understand the mechanism of action of DMF and to determine its potential applications in various scientific fields.
Conclusion:
In conclusion, DMF is a synthetic compound that has gained significant attention in the scientific community due to its diverse range of applications. DMF has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, and has been investigated for its potential use in treating multiple sclerosis, Alzheimer's disease, and Parkinson's disease. While DMF has some limitations, such as its potential toxicity, it is a versatile compound that has many potential future directions for scientific research.
Synthesis Methods
DMF can be synthesized using a variety of methods, including the reaction of 5-amino-2-methylbenzoic acid with 3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoic acid in the presence of a coupling reagent. Another method involves the reaction of 2-methyl-5-nitrobenzoic acid with 3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoic acid in the presence of a reducing agent. DMF can also be synthesized using a one-pot reaction of 2-methyl-5-nitrobenzoic acid, 3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoic acid, and a reducing agent.
Properties
IUPAC Name |
methyl 5-[3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoylamino]-2-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-10-6-7-14(9-15(10)18(23)24-5)19-16(22)8-11(2)17-12(3)20-21-13(17)4/h6-7,9,11H,8H2,1-5H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHUIJPYKNTXJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC(C)C2=C(NN=C2C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]-(2-phenyl-1,3-oxazol-4-yl)methanone](/img/structure/B7662854.png)


![2,3,6-trifluoro-N-[(4-hydroxythian-4-yl)methyl]benzamide](/img/structure/B7662869.png)

![N-[3-(1-ethylimidazol-2-yl)phenyl]-1-methylindole-3-carboxamide](/img/structure/B7662889.png)

![(3-Ethyl-3,9-diazabicyclo[4.2.1]nonan-9-yl)-(2-hydroxy-4-nitrophenyl)methanone](/img/structure/B7662897.png)
![N-[4-(3-fluorophenyl)pyridin-3-yl]ethanesulfonamide](/img/structure/B7662905.png)

![N-[2-(4-propan-2-yl-1,2,4-triazol-3-yl)phenyl]ethanesulfonamide](/img/structure/B7662918.png)
![(2R)-1-[4-(5-methylthiophen-2-yl)butanoyl]piperidine-2-carboxylic acid](/img/structure/B7662922.png)
![N-[4-methyl-5-(5-methylfuran-2-yl)-1H-pyrazol-3-yl]ethanesulfonamide](/img/structure/B7662940.png)

